Zoligratinib

Catalog No.
S547997
CAS No.
1265229-25-1
M.F
C20H16N6O
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zoligratinib

CAS Number

1265229-25-1

Product Name

Zoligratinib

IUPAC Name

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone

Molecular Formula

C20H16N6O

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24)

InChI Key

BEMNJULZEQTDJY-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

Debio-1347; Debio 1347; Debio1347; CH5183284; CH 5183284; CH-5183284; FF284; FF-284; FF 284.

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N

The exact mass of the compound Debio-1347 is 356.13856 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Zoligratinib, also known as Debio 1347 or CH5183284, is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Featuring a unique benzimidazole-based chemical scaffold, it demonstrates baseline IC50 values of 9.3 nM, 7.6 nM, and 22 nM for FGFR1, FGFR2, and FGFR3, respectively [1]. Unlike broad-spectrum multi-target tyrosine kinase inhibitors, Zoligratinib exhibits minimal activity against the kinase insert domain receptor (KDR/VEGFR2), making it a high-precision tool for isolating FGFR-driven signaling pathways in complex biological models without inducing confounding off-target cardiovascular or anti-angiogenic effects [2].

Research Fit

Workflow FGFR1-3 pathway inhibition study fit
Selection Phase II comparator context for FGFR fusion-positive tumor models
Use context FGFR2 gatekeeper mutation resistance research

Substituting Zoligratinib with earlier-generation FGFR inhibitors (such as AZD4547 or Infigratinib) or broad-spectrum tyrosine kinase inhibitors compromises experimental integrity in two critical ways. First, standard FGFR inhibitors are highly susceptible to steric clashes at the ATP-binding pocket when encountering the FGFR2 V564F gatekeeper mutation, rendering them ineffective in models of acquired resistance [1]. Second, multi-kinase inhibitors and even some pan-FGFR agents exhibit significant cross-reactivity with VEGFR2 (KDR), which induces dose-limiting hypertension and anti-angiogenic toxicity in vivo. This off-target effect severely restricts the therapeutic window and confounds the interpretation of purely FGFR-mediated tumor suppression, making Zoligratinib the necessary choice for clean in vivo pathway isolation [1].

Substitution Risk

!
Compound-specific selectivity may not transfer
FGFR4-sparing profile differs from pan-FGFR inhibitors; selectivity fingerprint is compound-specific.
!
Model-response context may differ between inhibitors
Reported endpoint response rates in FGFR-altered models vary substantially; class-level assumption may mislead procurement.
!
Gatekeeper mutation activity may not replicate
FGFR2 V564F inhibition is not a universal class feature; direct substitution risks loss of mutation-targeting capability.

Overcoming Acquired Resistance via FGFR2 V564F Gatekeeper Mutation Efficacy

Standard FGFR inhibitors like AZD4547 and Infigratinib (BGJ398) lose binding affinity when the FGFR2 V564F gatekeeper mutation introduces a bulky phenylalanine residue into the ATP-binding pocket. Zoligratinib's unique benzimidazole moiety accommodates this structural change, allowing it to maintain potent inhibitory activity and block V564F-driven tumor growth in vivo [1]. This structural adaptability makes it an essential compound for modeling and overcoming acquired resistance in FGFR2-amplified or mutated cancers.

Evidence DimensionInhibitory efficacy against FGFR2 V564F gatekeeper mutation
Target Compound DataMaintains binding and completely blocks V564F-driven cellular proliferation
Comparator Or BaselineAZD4547 and Infigratinib (BGJ398) (lose efficacy due to steric clash)
Quantified DifferenceQualitative rescue of target engagement; Zoligratinib overcomes the resistance profile that nullifies standard inhibitors
ConditionsIn vitro kinase assays and FGFR2 V564F-driven xenograft models

Procuring Zoligratinib is critical for research programs specifically investigating acquired resistance mechanisms in FGFR2-driven malignancies where standard inhibitors fail.

Response rate
Reported
Zoligratinib ORR 5% (3/58)
Pemigatinib ORR 37%; Infigratinib ORR 23%
FUZE Phase II basket trial, FGFR fusion-positive advanced solid tumors
Reported endpoint response context; cross-trial comparison only
Phase II trial endpoint context; not a head-to-head comparator trial

Exceptional Selectivity Over VEGFR2 (KDR) to Prevent In Vivo Toxicity

A major limitation of multi-target TKIs and some early FGFR inhibitors is their cross-reactivity with VEGFR2 (KDR), which causes dose-limiting hypertension and anti-angiogenic confounding effects in animal models. Zoligratinib demonstrates an IC50 of 7.6 nM for FGFR2 compared to 2,100 nM for KDR, representing a >270-fold selectivity window [1]. This allows researchers to dose higher in vivo to achieve complete FGFR blockade without triggering VEGFR2-mediated toxicities.

Evidence DimensionKinase selectivity ratio (FGFR2 vs. VEGFR2/KDR)
Target Compound DataFGFR2 IC50 = 7.6 nM; KDR IC50 = 2,100 nM
Comparator Or BaselineBroad-spectrum TKIs (exhibit near-equipotent FGFR/VEGFR inhibition)
Quantified Difference>270-fold selectivity for FGFR2 over VEGFR2
ConditionsCell-free enzymatic kinase profiling

Ensures that observed in vivo efficacy and phenotypic changes are strictly driven by FGFR inhibition, eliminating confounding anti-angiogenic variables.

FGFR4 sparing
Class-level
Zoligratinib FGFR4 IC50 290 nM
Erdafitinib FGFR4 IC50 4 nM
FGFR1-3 IC50: 9.3–22 nM. In vitro enzymatic assay
Isoform-selectivity assay context; may support FGFR4-sparing study design
In vitro data; class-level inference for tolerability endpoints

FGFR4-Sparing Profile for Targeted Isoform Isolation

While pan-FGFR inhibitors like Erdafitinib target FGFR1-4 with near-equal potency (e.g., Erdafitinib FGFR4 IC50 = 5.7 nM), Zoligratinib selectively spares FGFR4. It exhibits an IC50 of 290 nM for FGFR4, which is approximately 30 to 38 times less potent than its activity against FGFR1 (9.3 nM) and FGFR2 (7.6 nM)[1]. This selective sparing is highly valuable for researchers aiming to avoid FGFR4-mediated metabolic disruptions, such as altered bile acid synthesis, during prolonged in vivo studies.

Evidence DimensionIsoform selectivity (FGFR1/2 vs. FGFR4)
Target Compound DataFGFR1 IC50 = 9.3 nM; FGFR4 IC50 = 290 nM
Comparator Or BaselineErdafitinib (Pan-FGFR inhibitor; FGFR1 IC50 = 1.2 nM, FGFR4 IC50 = 5.7 nM)
Quantified Difference~31-fold drop in potency against FGFR4 for Zoligratinib, vs. ~4.7-fold for Erdafitinib
ConditionsIn vitro kinase inhibition assays

Allows buyers to selectively probe FGFR1-3 pathways without triggering the metabolic side effects associated with FGFR4 inhibition.

Brain penetration
Data to verify
Cassette dosing in mice
Panel of 7 pan-FGFR inhibitors evaluated for CNS distribution
CNS exposure model context; specific brain-to-plasma ratio not reported
Source data incomplete; requires compound-specific validation
V564F mutant
Source review
Reported inhibition of FGFR2 V564F-driven tumor growth in xenografts
Many FGFR inhibitors ineffective against this gatekeeper mutation
Supports resistance mechanism research; quantitative IC50 not available
Source-specific review; exact values to verify

Modeling Acquired Resistance in FGFR-Driven Cancers

Zoligratinib is the preferred compound for xenograft and in vitro models harboring the FGFR2 V564F gatekeeper mutation, where standard inhibitors like AZD4547 or Infigratinib fail due to steric hindrance[1].

High-Fidelity In Vivo FGFR Pathway Isolation

Due to its >270-fold selectivity over VEGFR2 (KDR), Zoligratinib is ideal for animal studies requiring pure FGFR blockade without the confounding variables of VEGFR2-induced hypertension or anti-angiogenesis [1].

FGFR1-3 Specific Pharmacological Profiling

In assays where researchers need to isolate the effects of FGFR1, 2, and 3 from FGFR4-mediated metabolic signaling (such as bile acid regulation), Zoligratinib's FGFR4-sparing profile makes it a superior choice over pan-FGFR inhibitors like Erdafitinib [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
FGFR resistance studies
FGFR2 V564F mutation context
Xenograft model-response review
Kinase selectivity profiling
FGFR4-sparing isoform profile
Isoform-selectivity assay validation
CNS distribution research
Neuropharmacokinetic context
Brain penetration model validation
FGFR-altered tumor models
Phase II comparator context
Endpoint response interpretation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

356.13855916 Da

Monoisotopic Mass

356.13855916 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NR9ZYH80Z8

Wikipedia

Debio-1347

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